molecular formula C23H22N2O4 B2921483 N-(diphenylmethyl)-3-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]azetidine-1-carboxamide CAS No. 2199911-05-0

N-(diphenylmethyl)-3-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]azetidine-1-carboxamide

Cat. No.: B2921483
CAS No.: 2199911-05-0
M. Wt: 390.439
InChI Key: ZMAAJFLSLGHYKW-UHFFFAOYSA-N
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Description

N-(diphenylmethyl)-3-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]azetidine-1-carboxamide: is a synthetic organic compound that belongs to the class of azetidine derivatives This compound is characterized by its unique structure, which includes a diphenylmethyl group, a pyran ring, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(diphenylmethyl)-3-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]azetidine-1-carboxamide typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.

    Introduction of the Diphenylmethyl Group: The diphenylmethyl group can be introduced via a nucleophilic substitution reaction using diphenylmethyl chloride and a suitable base.

    Attachment of the Pyran Ring: The pyran ring can be attached through an etherification reaction involving a pyran-4-ol derivative and the azetidine intermediate.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using a suitable amine and a carboxylic acid derivative.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyran ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diphenylmethyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines, alcohols, and thiols.

Major Products:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with alcohol or amine functional groups.

    Substitution: Substituted derivatives with various functional groups replacing the diphenylmethyl group.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials with unique properties.

Biology and Medicine:

    Drug Development: The compound has potential as a lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders and cancer.

    Biological Probes: The compound can be used as a probe to study various biological processes, including enzyme activity and receptor binding.

Industry:

    Polymer Synthesis: The compound can be used as a monomer or comonomer in the synthesis of polymers with specific properties.

    Coatings and Adhesives: The compound can be used as an additive in coatings and adhesives to enhance their performance.

Mechanism of Action

The mechanism of action of N-(diphenylmethyl)-3-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]azetidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

  • N-(diphenylmethyl)-3-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]azetidine-1-carboxamide
  • N-(diphenylmethyl)-3-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]azetidine-1-carboxylate
  • N-(diphenylmethyl)-3-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]azetidine-1-carbamate

Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-benzhydryl-3-(2-methyl-6-oxopyran-4-yl)oxyazetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4/c1-16-12-19(13-21(26)28-16)29-20-14-25(15-20)23(27)24-22(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-13,20,22H,14-15H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMAAJFLSLGHYKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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